N1-(4-chlorophenethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClFN4O3/c27-20-5-3-19(4-6-20)11-12-29-25(33)26(34)30-18-23(24-2-1-17-35-24)32-15-13-31(14-16-32)22-9-7-21(28)8-10-22/h1-10,17,23H,11-16,18H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBDOFZWFZDAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor, binding to it and causing a conformational change. This change triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP concentrations, and the activation of specific protein kinases.
Biochemical Pathways
The activation of the D4 dopamine receptor by this compound affects several biochemical pathways. These include the adenylate cyclase pathway and the MAPK/ERK pathway . The downstream effects of these pathways can influence various physiological processes, including mood regulation, reward, and memory.
Pharmacokinetics
Like other similar compounds, it is likely to be well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine.
Result of Action
The activation of the D4 dopamine receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity. These changes can ultimately influence behavior and cognition.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to its target receptor. Additionally, genetic factors, such as polymorphisms in the D4 dopamine receptor gene, can influence an individual’s response to this compound.
Biological Activity
N1-(4-chlorophenethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 484.96 g/mol. Its structure features several functional groups that contribute to its biological activity:
- Chlorobenzyl group : Enhances lipophilicity and may improve receptor binding.
- Piperazine ring : Known for its role in pharmacological activity, particularly in interactions with neurotransmitter receptors.
- Furan moiety : Provides additional chemical reactivity and potential interaction sites with biological targets.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of various oxalamides, including derivatives similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro assays. Research indicates that oxalamides can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. In particular, derivatives have shown promising results against several cancer cell lines, suggesting that this compound may exhibit similar effects .
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in neurotransmission and cellular signaling pathways. This interaction may lead to alterations in biochemical pathways, contributing to its observed biological effects .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of various oxalamide derivatives, including those structurally related to this compound. The results indicated that certain modifications enhanced cytotoxicity against human cancer cell lines, supporting the idea that structural variations can significantly impact biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of oxalamides against resistant bacterial strains. The study demonstrated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth, suggesting a potential therapeutic application for treating infections caused by resistant pathogens .
Q & A
Q. How can researchers optimize synthetic routes for N1-(4-chlorophenethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of chlorophenethylamine with piperazine-furan intermediates. Key parameters to optimize include:
- Temperature : Maintain 0–5°C during amine coupling to minimize side reactions (e.g., epimerization) .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) for oxalamide bond formation to enhance solubility and reaction efficiency .
- Catalysts : Employ carbodiimides (e.g., DCC) with HOBt for activating carboxyl groups, improving coupling yields .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenethyl protons at δ 7.2–7.4 ppm; furan protons at δ 6.3–7.1 ppm) .
- HPLC-MS : Confirm molecular weight (calc. ~550 g/mol) and monitor purity (>98%) using C18 columns with acetonitrile/water mobile phases .
- X-ray Crystallography : Resolve spatial arrangements of the piperazine and furan moieties to validate stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations; compare to controls like cisplatin .
- Enzyme Inhibition : Test against kinases (e.g., RSK) via fluorescence polarization assays, using ATP-competitive inhibitors as references .
- Solubility Screening : Perform shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for downstream assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) and compare binding affinities .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with piperazine N-atoms) .
- Table 1 : SAR of Analogous Oxalamides
| Compound Modification | Biological Activity (IC₅₀) | Target Specificity |
|---|---|---|
| 4-Chlorophenethyl → 4-Methyl | 12.5 µM (RSK) | Reduced kinase selectivity |
| Furan → Thiophene | 8.2 µM (HeLa) | Enhanced cytotoxicity |
| Piperazine → Morpholine | >50 µM (RSK) | Loss of activity |
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .
- Solubility Adjustments : Use co-solvents (e.g., 0.1% Tween-80) to ensure compound availability in aqueous media .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies, focusing on dose-response curves .
Q. What strategies are effective for studying target engagement in vivo?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct LC-MS/MS in rodent plasma to measure AUC and half-life; optimize dosing regimens for brain penetration (logP ~3.5) .
- Imaging Techniques : Use PET tracers with ¹⁸F-labeled analogs to track distribution in xenograft models .
- Knockout Models : Compare efficacy in wild-type vs. RSK-knockout mice to confirm on-target effects .
Data Contradiction Analysis
Q. Why do solubility and stability profiles vary across studies?
- Methodological Answer :
- pH Dependency : Stability assays in buffers (pH 1–10) reveal degradation at extremes (e.g., hydrolysis at pH <3) .
- Table 2 : Stability Under Different Conditions
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 7.4, 25°C | >48 | None |
| pH 2.0, 37°C | 6.2 | Amide bond hydrolysis |
| UV light exposure | 12 | Photo-oxidation of furan |
Experimental Design Considerations
Q. How to design a robust in vivo toxicity study for this compound?
- Methodological Answer :
- Dose Escalation : Start at 10 mg/kg (rodents) with weekly increments, monitoring ALT/AST levels for hepatotoxicity .
- Histopathology : Examine liver, kidney, and brain sections post-necropsy for necrotic or apoptotic markers .
- Behavioral Tests : Use open-field and rotarod assays to assess CNS toxicity .
Key Takeaways
- Synthesis : Prioritize solvent selection and coupling catalysts for scalable yields.
- SAR : Focus on piperazine and furan moieties for target specificity.
- Data Reproducibility : Standardize assay conditions and validate findings with orthogonal methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
